molecular formula C3H6O3S B1600306 Cyclopropanesulfonic Acid CAS No. 21297-68-7

Cyclopropanesulfonic Acid

Cat. No. B1600306
CAS RN: 21297-68-7
M. Wt: 122.15 g/mol
InChI Key: DLTBAYKGXREKMW-UHFFFAOYSA-N
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Description

Cyclopropanesulfonic acid (CPSA) is a highly reactive and versatile organic acid that is used in a wide range of industrial and laboratory applications. It is an important intermediate in the synthesis of organic compounds, and is also used as a catalyst in various chemical reactions. CPSA has a wide range of biochemical and physiological effects, and has been the subject of numerous scientific studies.

Scientific Research Applications

Biomaterials Enhancement

Cyclopropanesulfonic acid plays a significant role in the sulfonation of biomaterials. Sulfonation is a chemical modification process that introduces sulfonic acid groups to enhance biomaterial properties . This process impacts hydrogels, scaffolds, and nanoparticles , improving their interaction with biological systems. The sulfonic acid groups can significantly enhance cellular responses such as adhesion, proliferation, and differentiation .

Organic Synthesis

In organic chemistry, cyclopropanesulfonic acid is used as a building block for synthetic methodologies . It is involved in regio-, diastereo-, and enantio-selective reactions , which are crucial for creating complex organic compounds . Its incorporation can lead to the development of new molecules with potential applications in medicinal chemistry and materials science.

Surfactant Production

Surfactants are compounds that lower the surface tension between two liquids or a liquid and a solid. Cyclopropanesulfonic acid can be utilized in the synthesis of surfactants for various applications, including membrane permeabilization, dissolution, and solubilization of proteins and inclusion bodies .

properties

IUPAC Name

cyclopropanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTBAYKGXREKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439501
Record name Cyclopropanesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanesulfonic Acid

CAS RN

21297-68-7
Record name Cyclopropanesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction flask was charged with copper (I) iodide (20 mg, 0.11 mmol), sarcosine (N-methyl glycine) (14.7 mg, 0.17 mmol), cyclopropanesulfonamide (125 mg, 1.04 mmol), (1R,2S,7R,8S)-6-hydroxy-5-(7-iodo-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-3-(3-methyl-butyl)-3-aza-tricyclo[6.2.1.02,7]undec-5-en-4-one (prepared as described in Example 34, 115 mg, 0.21 mmol) and potassium phosphate (176 mg, 0.83 mmol). The flask was degassed and backfilled with nitrogen, and then anhydrous N,N-dimethylformamide (5 mL) was added. The resulting suspension was vigorously stirred at 100° C. for 3 h, and then allowed to cool to 25° C. The mixture was passed through a plug of Celite and rinsed with 10% methanol/dichloromethane. The filtrate was concentrated in vacuo, and the residue was purified by prep-HPLC [Column Luna 5μ C18 (2) 100 Å AXIA 150×21.2 mm, 5 micron, 30%-95% in 7 min @ 30 mL/min flow rate, 0.05% trifluoroacetic acid in acetonitrile/0.05% trifluoroacetic acid in water] to afford the desired product, cyclopropanesulfonic acid {3-(1R,2S,7R,8S)-[6-hydroxy-3-(3-methyl-butyl)-4-oxo-3-aza-tricyclo[6.2.1.02,7]undec-5-en-5-yl]-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-7-yl}-amide (25 mg, 0.046 mmol, 22%), as a white solid. 1H NMR (400 MHz, DMSO-d6) δ: 0.92-0.98 (10H, m), 1.20-1.64 (9H, m), 2.52 (1H, m), 2.62 (1H, s), 2.68 (1H, m), 3.00 (1H, d, J=9.6 Hz), 3.07 (1H, m), 3.61 (1H, d, J=10.4 Hz), 3.66 (1H, m), 7.50-7.59 (3H, m), 10.17 (1H, s). LC-MS (ESI) calcd for C25H32N4O6S2 548.18, found 549.4 [M+H+].
Quantity
14.7 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Name
(1R,2S,7R,8S)-6-hydroxy-5-(7-iodo-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-3-(3-methyl-butyl)-3-aza-tricyclo[6.2.1.02,7]undec-5-en-4-one
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Cyclopropanesulfonic Acid

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